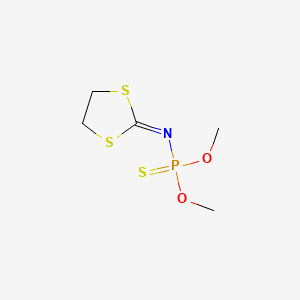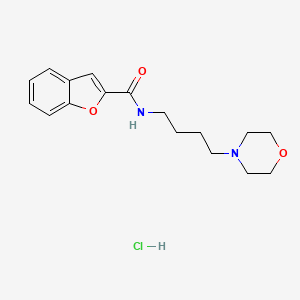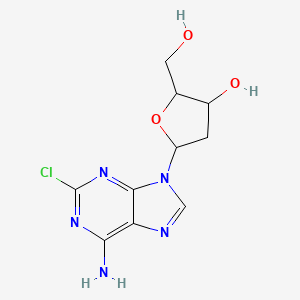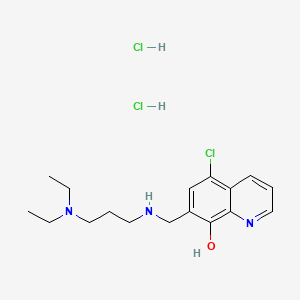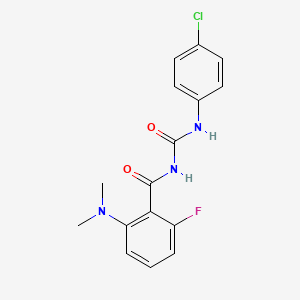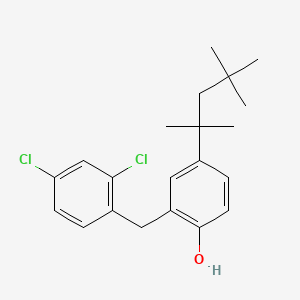
克洛福托尔
描述
氯氟妥可是一种合成的抗菌化合物,主要用于治疗由革兰氏阳性菌引起的呼吸道感染。 它在不同的商品名下销售,包括法国的Octofene和意大利的Gramplus . 氯氟妥可以其抑菌特性而闻名,这意味着它抑制细菌的生长和繁殖,而不是直接杀死它们 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Clofoctol interacts with various biomolecules to exert its antibacterial effects. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated
Cellular Effects
Clofoctol has been found to have significant effects on various types of cells. For instance, it has been identified as an effective compound in reducing colony formation and inducing apoptosis of Glioma Stem Cells (GSCs) . In addition, it has shown substantial antiviral activity against SARS-CoV-2 in Vero-81 cells .
Molecular Mechanism
The molecular mechanism of Clofoctol involves the upregulation of Krüppel-like factor 13 (KLF13), a tumor suppressor gene, through Clofoctol’s targeted binding protein, Upstream of N-ras (UNR) . This mechanism leads to the inhibition of GSCs .
Temporal Effects in Laboratory Settings
The temporal effects of Clofoctol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented. It has been observed that Clofoctol reduces inflammatory gene expression and improves pulmonary pathology in human ACE2 receptor transgenic mice .
Dosage Effects in Animal Models
The effects of Clofoctol vary with different dosages in animal models. For instance, therapeutic treatment of human ACE2 receptor transgenic mice with Clofoctol decreased viral load, reduced inflammatory gene expression, and improved pulmonary pathology . The specific threshold effects and any toxic or adverse effects at high doses are not fully documented.
Metabolic Pathways
The metabolic pathways that Clofoctol is involved in are not fully annotated
Transport and Distribution
It is known that the peak concentration of Clofoctol that can be achieved in human lungs is more than 20 times higher than its IC50 measured against SARS-CoV-2 in human pulmonary cells .
准备方法
合成路线和反应条件
氯氟妥可通过一个多步过程合成,该过程涉及 2,4-二氯苄基氯与 4-叔丁基苯酚反应。反应通常在碱的存在下进行,例如氢氧化钠或碳酸钾,它们促进亲核取代反应。 所得产物然后通过重结晶或色谱法进行纯化,以获得纯净形式的氯氟妥可 .
工业生产方法
氯氟妥可的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及使用工业级试剂和溶剂,并且反应条件针对最大产量和纯度进行了优化。 最终产品经过严格的质量控制措施,以确保其符合药物标准 .
化学反应分析
反应类型
氯氟妥可经历各种化学反应,包括:
氧化: 氯氟妥可可以被氧化成相应的醌或其他氧化衍生物。
还原: 还原反应可以将氯氟妥可转化为其相应的醇或其他还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氯氟妥可的氧化可以产生醌,而还原可以产生醇 .
相似化合物的比较
氯氟妥可在对抗细菌感染和病毒复制方面具有双重作用,这使其独一无二。类似的化合物包括:
氯霉素: 另一种抑菌抗生素,它抑制细菌中的蛋白质合成。
红霉素: 一种大环内酯类抗生素,它也靶向细菌蛋白质合成。
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZOORKDNCGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045889 | |
| Record name | Clofoctol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37693-01-9 | |
| Record name | Clofoctol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37693-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofoctol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofoctol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | clofoctol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clofoctol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofoctol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFOCTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704083NI0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clofoctol's primary mechanism of action is the inhibition of bacterial cell wall synthesis. [] It achieves this by binding to bacterial cells through hydrophobic links, primarily targeting the cytoplasmic membrane. [, ] This binding leads to several downstream effects, including:
- Leakage of cellular components: Clofoctol disrupts membrane permeability, causing the release of UV-absorbing material and leakage of intracellular components like glutamate. []
- Inhibition of energy metabolism: Clofoctol causes a rapid decrease in intracellular ATP, not by inhibiting respiration or stimulating ATPase activity, but by disrupting the proton and potential gradients across the cytoplasmic membrane. []
- Inhibition of protein translation: Recent studies also suggest that Clofoctol can inhibit the translation of intracellular proteins, inducing apoptosis in certain cancer cells. [, ]
- Activation of the unfolded protein response (UPR): Clofoctol has been shown to activate the UPR in prostate cancer cell lines, contributing to its anti-cancer effects. [, , ]
ANone:
- Spectroscopic data: Detailed spectroscopic data, including FT-IR, 1H NMR, MALDI-TOF, and UV-Vis spectra, are available in the literature, particularly in studies focusing on the synthesis and characterization of Clofoctol derivatives. []
A: Clofoctol exhibits good stability under various conditions. [] Studies have investigated its stability in different formulations, including suppositories, to optimize its delivery and shelf life. [] Information regarding its compatibility with specific materials requires further investigation.
ANone: Clofoctol is not known to possess catalytic properties. Its primary mechanism of action involves disrupting bacterial cell membranes and inhibiting specific cellular processes, rather than catalyzing chemical reactions.
A: Yes, computational studies have investigated the binding of Clofoctol and its analogues to the Cdc7/Dbf4 kinase complex, a potential target for cancer therapy. [] These studies utilized molecular modeling techniques to understand Clofoctol's binding mode and guide the design of novel inhibitors.
ANone: Clofoctol demonstrates favorable pharmacokinetic properties, including:
- Absorption: It is well-absorbed after both oral and rectal administration, with rectal administration leading to faster absorption and higher tissue concentrations. [, ]
- Distribution: It exhibits good penetration into various tissues, including lung tissue, where it accumulates to levels significantly higher than plasma concentrations. [, ]
ANone: Clofoctol displays potent in vitro and in vivo activity against a range of bacterial pathogens:
- In vitro: It exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) often close to its bactericidal concentrations (MBCs). [, ]
- In vivo: Animal models, particularly murine pneumonia models, have demonstrated the efficacy of Clofoctol in treating respiratory tract infections. [] The area under the curve/MIC (AUC/MIC) ratio was identified as a key PK/PD parameter correlating with its in vivo efficacy. []
- Clinical Trials: Clinical studies have demonstrated Clofoctol's efficacy in treating various respiratory tract infections in humans, including acute bronchitis, bronchiectasis, and pneumonia. [, ]
ANone: The research papers provided do not mention specific biomarkers or diagnostic tools directly associated with Clofoctol efficacy or treatment response.
ANone: Various analytical methods have been employed to study Clofoctol:
- Microbiological assays: These assays utilize reference microorganisms like S. aureus and B. cereus to determine Clofoctol concentrations in biological samples. []
- HPLC (High-Performance Liquid Chromatography): HPLC techniques, particularly those coupled with sensitive detectors, enable the accurate quantification of Clofoctol in plasma and tissues. []
ANone: Specific information regarding the ecotoxicological effects and environmental degradation of Clofoctol is not readily available in the provided research papers. Further investigation is needed to assess its potential environmental impact and explore strategies for mitigation.
ANone: While the research papers mention the use of various analytical methods for studying Clofoctol, they do not provide specific details regarding the validation of these methods, including accuracy, precision, and specificity.
A: Clofoctol was first synthesized in the 1960s and initially investigated for its antibacterial properties against Gram-positive bacteria. [] Early research focused on its mechanism of action, pharmacokinetics, and efficacy in treating respiratory tract infections. [, , ] Over time, research has expanded to explore its potential in other areas, including cancer therapy, highlighting its diverse biological activities. [, , , , ]
A: Yes, Clofoctol research demonstrates cross-disciplinary applications, particularly between microbiology, pharmacology, and oncology. Its initial use as an antibacterial agent has paved the way for exploring its potential as an anti-cancer and anti-viral agent. [, , , , , , ] This highlights the importance of collaborative research efforts to fully understand Clofoctol's diverse biological activities and therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


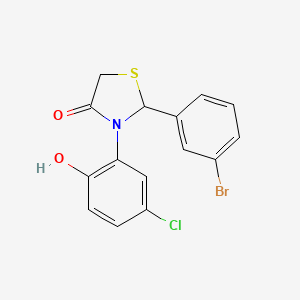

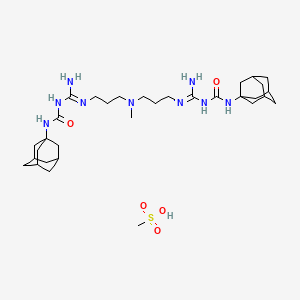

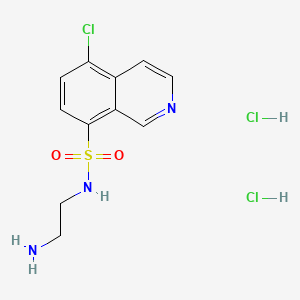

![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)
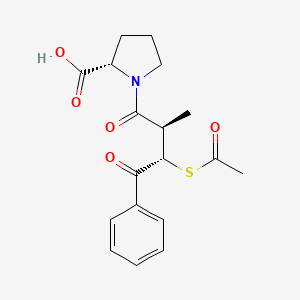
![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)
